molecular formula C19H36O4 B14631710 8-Acetyl-11-hydroxyheptadecanoic acid CAS No. 54314-69-1

8-Acetyl-11-hydroxyheptadecanoic acid

Cat. No.: B14631710
CAS No.: 54314-69-1
M. Wt: 328.5 g/mol
InChI Key: QCGDDXNWQOBTHW-UHFFFAOYSA-N
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Description

8-Acetyl-11-hydroxyheptadecanoic acid is a long-chain fatty acid derivative with the molecular formula C19H36O4 This compound is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 11th carbon of the heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-11-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 11-hydroxyheptadecanoic acid using acetic anhydride in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-11-hydroxyheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-acetyl-11-ketoheptadecanoic acid or 8-acetyl-11-carboxyheptadecanoic acid.

    Reduction: Formation of 8-hydroxy-11-hydroxyheptadecanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Acetyl-11-hydroxyheptadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Acetyl-11-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, influencing enzyme interactions and receptor binding. The compound may modulate signaling pathways related to inflammation and cellular metabolism, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure with the hydroxyl group at the 12th carbon.

    Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, serving as a simpler analog.

Uniqueness

8-Acetyl-11-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

54314-69-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

8-acetyl-11-hydroxyheptadecanoic acid

InChI

InChI=1S/C19H36O4/c1-3-4-5-9-12-18(21)15-14-17(16(2)20)11-8-6-7-10-13-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23)

InChI Key

QCGDDXNWQOBTHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

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